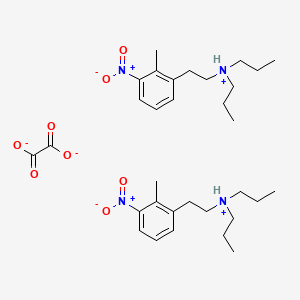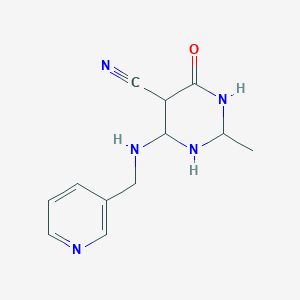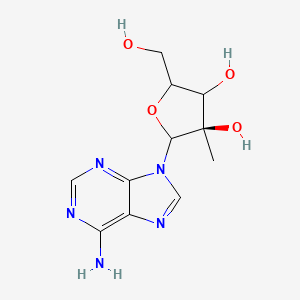![molecular formula C12H20N2OS B14782990 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14782990.png)
2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide is a complex organic compound that features a unique combination of functional groups, including an amine, an amide, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the amine and amide functionalities. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial methods often emphasize efficiency, safety, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines .
Scientific Research Applications
2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-N,3-dimethylbenzamide: Similar structure but lacks the thiophene ring.
Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: Contains a benzene ring instead of a thiophene ring and has bromine substituents.
Uniqueness
The presence of the thiophene ring in 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide distinguishes it from other similar compounds. This ring imparts unique electronic properties and reactivity, making the compound valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H20N2OS |
|---|---|
Molecular Weight |
240.37 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide |
InChI |
InChI=1S/C12H20N2OS/c1-8(2)11(13)12(15)14(4)7-10-9(3)5-6-16-10/h5-6,8,11H,7,13H2,1-4H3 |
InChI Key |
MDQMVKQJBBEHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)

![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)

![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)

![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)

![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol](/img/structure/B14782979.png)
![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)
